molecular formula C8H8N2O5 B8737898 2-(2,6-Dinitrophenyl)ethanol

2-(2,6-Dinitrophenyl)ethanol

Cat. No.: B8737898
M. Wt: 212.16 g/mol
InChI Key: OCXQLKJLFTYTQK-UHFFFAOYSA-N
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Description

2-(2,6-Dinitrophenyl)ethanol is a nitroaromatic compound featuring a phenyl ring substituted with two nitro groups at the 2 and 6 positions and an ethanol (-CH₂CH₂OH) group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-withdrawing effects from the nitro substituents. Nitroaromatic compounds are widely studied for applications in dyes, pharmaceuticals, and organic synthesis, where substituent positions and functional groups critically influence reactivity and stability .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-(2,6-dinitrophenyl)ethanol

InChI

InChI=1S/C8H8N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,11H,4-5H2

InChI Key

OCXQLKJLFTYTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

Compound Name Nitro Group Positions Functional Groups Molecular Weight (g/mol) XLogP3 Key Features
2-(2,6-Dinitrophenyl)ethanol 2,6 -OH, -CH₂CH₂OH ~212* ~1.5* Hydroxyl group enhances polarity
1-(2-Amino-6-nitrophenyl)ethanone 2,6 -NH₂, -COCH₃ 180.16 0.8 Amino group increases reactivity
2-(2,4-Dinitrophenyl)ethanol 2,4 -OH, -CH₂CH₂OH ~212* ~1.3* Para-nitro enhances resonance effects
[Compound 17 in ] 2,4 Hydrazone, ester, cyclohexene ~500† 4.6 Complex structure with azo linkage
2-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethanol 4 -Cl, -N=N-, -OH 383.2 4.6 Chlorine and diazenyl groups increase lipophilicity

*Estimated based on molecular formula. †Approximated from synthesis details in .

Key Observations:
  • Functional Groups: The hydroxyl group in this compound improves aqueous solubility relative to non-polar analogs like 1-(2-Amino-6-nitrophenyl)ethanone (logP 0.8 vs. ~1.5). However, chlorinated derivatives (e.g., ) exhibit higher lipophilicity (logP 4.6) due to hydrophobic Cl substituents .
  • Reactivity: Amino-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) may undergo electrophilic substitution more readily, while hydrazone derivatives () participate in cyclization and azo coupling reactions .

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